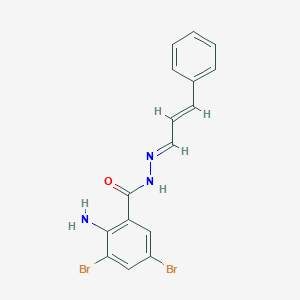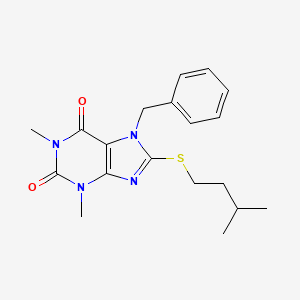
2-Amino-3,5-dibromo-N'-(3-phenyl-2-propenylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide is a complex organic compound with the molecular formula C16H13Br2N3O. It is characterized by the presence of amino, dibromo, and benzohydrazide functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide typically involves multiple steps:
Hydrazide Formation: The brominated product is then reacted with hydrazine to form the corresponding hydrazide.
Schiff Base Formation: The hydrazide is further reacted with 3-phenyl-2-propenal to form the final product, 2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide can undergo various chemical reactions, including:
Condensation Reactions: Due to the presence of the hydrazide group, it can participate in condensation reactions to form Schiff bases.
Nucleophilic Substitution: The dibromo groups make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Oxidizing Agents: Used in the initial bromination step.
Hydrazine: Used to form the hydrazide intermediate.
3-Phenyl-2-propenal: Used in the final step to form the Schiff base.
Major Products Formed
The major product formed from these reactions is the target compound, 2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide .
Scientific Research Applications
2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromo-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide: Similar structure but with a methyl group instead of a hydrogen atom.
2-Amino-3,5-dibromo-benzaldehyde: Lacks the hydrazide and phenylpropenylidene groups.
(2-Amino-3,5-dibromophenyl)methanol: Contains a hydroxyl group instead of the hydrazide group.
Properties
CAS No. |
308134-43-2 |
|---|---|
Molecular Formula |
C16H13Br2N3O |
Molecular Weight |
423.10 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H13Br2N3O/c17-12-9-13(15(19)14(18)10-12)16(22)21-20-8-4-7-11-5-2-1-3-6-11/h1-10H,19H2,(H,21,22)/b7-4+,20-8+ |
InChI Key |
HOKWHBAWKJUHHR-RHYRJLECSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11970977.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970984.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(1-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970989.png)
![3-[(3-ethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-yl)hydrazo]-2-indolone](/img/structure/B11970991.png)

![3-(2-furyl)-4-[(3-methylbenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11971012.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971014.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971019.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11971027.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971040.png)
![ethyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971043.png)

![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11971063.png)
